molecular formula C16H16ClN5O2S B6441439 3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide CAS No. 2548982-60-9

3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6441439
CAS No.: 2548982-60-9
M. Wt: 377.8 g/mol
InChI Key: VQQFMRWQEODYPA-UHFFFAOYSA-N
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Description

3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that features a benzothiazole core with a diazepane ring and a chloropyrimidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminobenzenethiol with chloroacetic acid to form benzothiazole. The diazepane ring can be introduced through a nucleophilic substitution reaction with a suitable diazepane derivative. The chloropyrimidine moiety is then attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-assisted synthesis to shorten reaction times and the use of less toxic reagents to enhance safety and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole core can yield benzothiazole sulfone, while nucleophilic substitution of the chloropyrimidine can produce various substituted pyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is unique due to its combination of a benzothiazole core with a diazepane ring and a chloropyrimidine substituent. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2S/c17-12-10-18-16(19-11-12)22-7-3-6-21(8-9-22)15-13-4-1-2-5-14(13)25(23,24)20-15/h1-2,4-5,10-11H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQFMRWQEODYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=C(C=N2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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